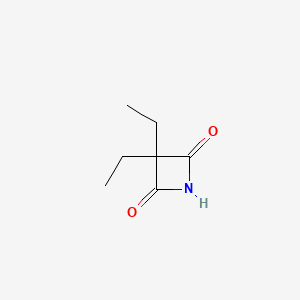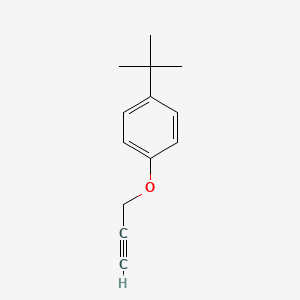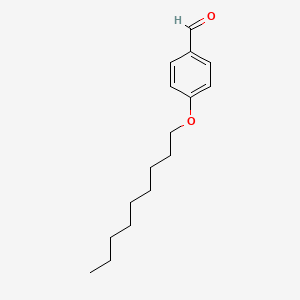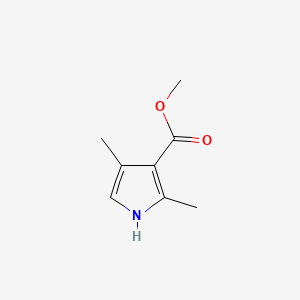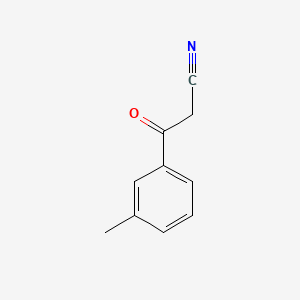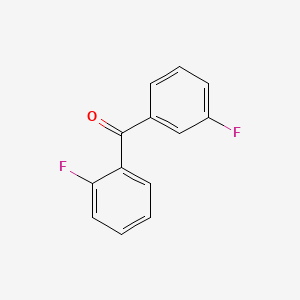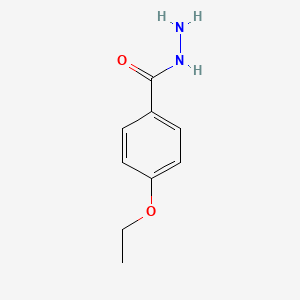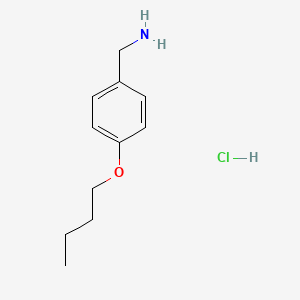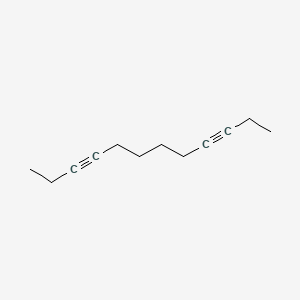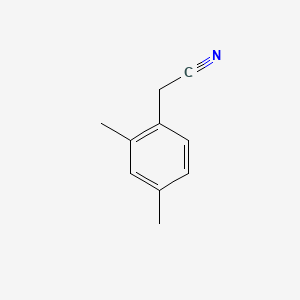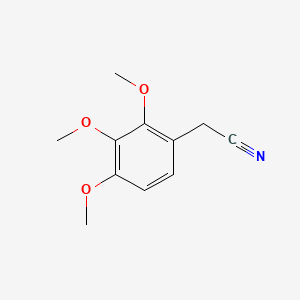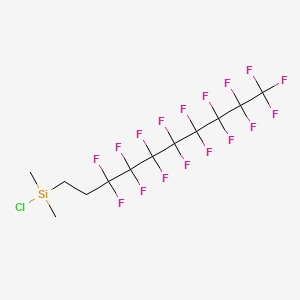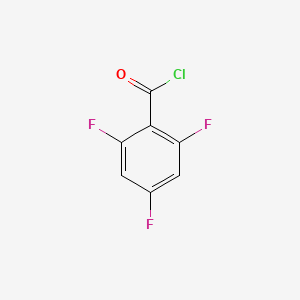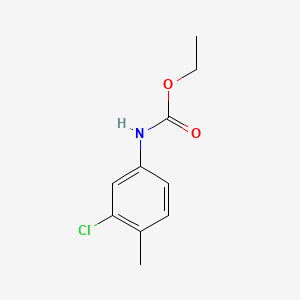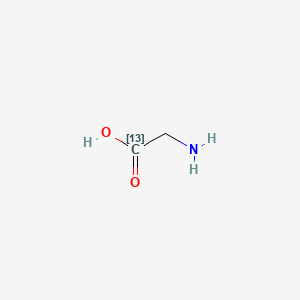
甘氨酸-1-13C
概述
描述
Glycine-1-13C is a stable isotope-labeled form of glycine, the simplest amino acid with a single hydrogen atom as its side chain. It is an important compound in various biochemical and medical research applications, particularly in metabolic studies, due to the incorporation of the 13C isotope at the first carbon position of the glycine molecule .
Synthesis Analysis
The synthesis of glycine-1-13C can be achieved through improved procedures that involve peptide coupling reagents. For instance, the synthesis of cholyl[1,2-13C2]glycine, a bile acid conjugate, has been described using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, yielding high purity and yields above 90% . This method is also applicable for large-scale preparations, indicating its practicality for research and industrial applications.
Molecular Structure Analysis
The molecular structure of glycine-1-13C has been studied using various spectroscopic techniques. For example, the 13C chemical shift and 13C-15N dipolar tensors for the peptide bond in [1-13C]glycyl[15N]glycine·HCl·H2O have been determined, revealing an axially asymmetric 13C chemical shift tensor and a C-N bond length consistent with X-ray crystallographic studies .
Chemical Reactions Analysis
Glycine-1-13C is involved in numerous chemical reactions within biological systems. It is incorporated into purines during DNA synthesis, as demonstrated by a method using [1-13C]-glycine to measure DNA synthesis rates in cell cultures . Additionally, the fate of glycine in Maillard reaction products has been investigated, showing that glycine can undergo Strecker degradation and other reactions without CO2 loss, contributing to the complexity of Maillard reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine-1-13C are influenced by its molecular structure and the environment. In supersaturated aqueous solutions, glycine predominantly exists as monomers rather than dimers, which has implications for its crystallization and polymorphism . Solid-state NMR spectroscopy has been used to observe glycine in elastin, indicating that a significant portion of the 13C population resides in regions of conformational flexibility . Furthermore, the conformational characterization of glycine residues in homopolypeptides has been studied, showing that the 13C chemical shifts of glycine methylene carbons are affected by the polypeptide's conformation .
科学研究应用
代谢途径和疾病治疗甘氨酸-1-13C在叶酸介导的一碳代谢中发挥着至关重要的作用,这是许多人类疾病治疗的靶点。它参与丝氨酸3碳的代谢,有助于合成甲酸,这是细胞质1C代谢的主要组成部分,值得注意。异常的甘氨酸代谢与各种人类病理条件相关联。在2碳处对甘氨酸进行同位素标记使得可以研究其在嘌呤中的合并,与丝氨酸的相互转化以及线粒体中CO2的产生 (Tan et al., 2020)。
肥胖和代谢性疾病中的甘氨酸代谢甘氨酸对多种代谢途径至关重要,包括谷胱甘肽合成和调节一碳代谢。研究发现在肥胖、2型糖尿病和非酒精性脂肪肝等情况下,循环中的甘氨酸水平较低,突显了增加甘氨酸供应以遏制这些代谢紊乱进展的潜在益处 (Alves et al., 2019)。
- 特别是通过1H-13C交叉极化魔角旋转(CP MAS)动力学,为了解甘氨酸中相邻和远程自旋之间的相互作用提供了宝贵的见解。这种方法对于理解甘氨酸在各种状态下的分子行为至关重要,包括其在甘氨酸代谢中的作用 (Dagys et al., 2018)。
天体物理学和陨石研究甘氨酸-1-13C在探索陨石中甘氨酸起源的研究中被使用,提供了有关太阳系形成前、期间和后发生的过程的见解。甘氨酸的同位素分析有助于理解其合成途径以及母体体内的处理水平,从而有助于我们了解天体化学和地外有机化合物的知识 (Aponte et al., 2017)。
农业研究甘氨酸-1-13C有助于研究植物对可溶性有机氮的吸收。研究表明植物可以直接吸收完整的甘氨酸,影响农业环境中的氮代谢。这些研究对于理解植物营养和改善农业实践至关重要 (Zhou et al., 2017)。
医学成像和癌症研究甘氨酸-1-13C在医学成像中的作用,特别是在检测胶质母细胞瘤方面,值得注意。它作为超极化磁共振光谱(MRS)中的分子探针,用于监测γ-谷氨酰转移酶活性,这是谷胱甘肽稳态中的关键酶。这种应用对于肿瘤的特异性检测和监测至关重要 (Batsios et al., 2019)。
土壤科学和生态系统研究涉及甘氨酸-1-13C的研究有助于我们了解土壤微生物和植物对氨基酸的吸收。它有助于研究土壤生态系统中碳和氮的分配,提供了对土壤养分动态和生态系统功能的见解 (Yang et al., 2020)。
安全和危害
未来方向
属性
IUPAC Name |
2-aminoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942139 | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-1-13C | |
CAS RN |
20110-59-2 | |
| Record name | Glycine-1-13C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020110592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~13~C)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

